molecular formula C22H23F3N4O2 B4630200 2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine

2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine

Cat. No. B4630200
M. Wt: 432.4 g/mol
InChI Key: GXRNHCPKVSWXAW-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemically interesting and biologically active molecules that incorporate elements such as 1,3,4-oxadiazole and piperidine derivatives. These compounds are noteworthy due to their potential biological activities and unique chemical properties, making them subjects of extensive synthetic and analytical study.

Synthesis Analysis

The synthesis of compounds related to the one often involves multi-step reactions, starting with the formation of 1,3,4-oxadiazole derivatives from organic acids, followed by subsequent modifications to introduce additional functional groups like piperidinylsulfonyl. Techniques such as stirring with N,N-dimethylformamide (DMF) and sodium hydride are employed to achieve the desired structures (Khalid et al., 2016).

Molecular Structure Analysis

Molecular structure is characterized using techniques such as IR, NMR, and single-crystal X-ray diffraction. These analyses help in confirming the expected structure, investigating intramolecular interactions, and understanding the compound's conformation (Şahin et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include ring-opening followed by ring closure, esterification, hydrazidation, and cyclization. Such reactions often result in molecules with good fluorescence properties, indicating potential applications in material science and bioimaging (Halim & Ibrahim, 2022).

Physical Properties Analysis

Physical properties such as fluorescence spectra and crystal structure are crucial for understanding the behavior of these compounds under different conditions. Analysis of these properties is conducted using spectroscopic techniques and X-ray diffraction, revealing details like fluorescence intensity and molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their reactivity and interaction with various reagents. Studies often focus on understanding the mechanisms behind their reactions and identifying the functional groups responsible for their chemical behavior. This information is essential for designing new compounds with desired properties (Lamphon et al., 2004).

Scientific Research Applications

Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole moiety, including derivatives with piperidine or pyrrolidine rings similar to the structure of the specified compound, have been synthesized and demonstrated strong antimicrobial activity. These findings are supported by structure-activity relationship studies that highlight the significance of these molecular frameworks in antimicrobial research (Krolenko, Vlasov, & Zhuravel, 2016). Additionally, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to significant antibacterial activity, emphasizing the therapeutic potential of these structures (Khalid et al., 2016).

Antitumor Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products have been synthesized, structurally characterized, and investigated for their antitumor activity. This research underscores the potential medical applications of these compounds, showing that specific derivatives exhibited promising in vitro anti-cancer activity (Maftei et al., 2016).

Electroluminescence in OLEDs
Research on orange-red iridium(III) complexes, incorporating ligands similar in structural features to the specified compound, demonstrated high phosphorescence quantum yields and were used in OLEDs to achieve significant electroluminescence efficiency. This indicates the utility of such compounds in the development of high-performance OLEDs, with one complex achieving an external quantum efficiency of over 30% (Su et al., 2021).

properties

IUPAC Name

5-[[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O2/c23-22(24,25)17-6-3-5-16(11-17)12-20-27-21(31-28-20)14-29-10-4-8-19(13-29)30-15-18-7-1-2-9-26-18/h1-3,5-7,9,11,19H,4,8,10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRNHCPKVSWXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)CC3=CC(=CC=C3)C(F)(F)F)OCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine
Reactant of Route 3
2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine
Reactant of Route 4
2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine
Reactant of Route 6
2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine

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